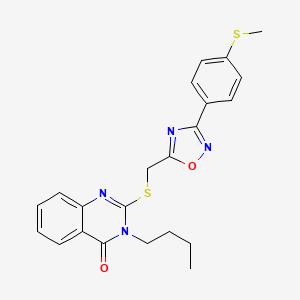
3-butyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N4O2S2 and its molecular weight is 438.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-butyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:
Formation of Oxadiazole Ring: : Starting with the reaction between hydrazides and carboxylic acids in the presence of dehydrating agents to form the 1,2,4-oxadiazole ring.
Quinazolinone Formation: : Condensing anthranilic acid derivatives with various reagents to form the quinazolinone scaffold.
Thioether Linkage: : Connecting the oxadiazole moiety to the quinazolinone structure via a thioether bond, facilitated by thionyl chloride or other activating agents.
Butyl Group Introduction: : Introducing the butyl group through alkylation reactions using butyl halides under basic conditions.
Industrial Production Methods: Industrial production may involve:
Batch Processes: : Employing large reactors to facilitate multi-step synthesis.
Flow Chemistry: : Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various reactions:
Oxidation: : Reaction with oxidizing agents, leading to potential formation of sulfoxides or sulfones.
Reduction: : Reduction using agents like hydrogen in the presence of palladium to yield thiols or sulfides.
Substitution: : Nucleophilic substitution on the aromatic ring or at the thioether linkage.
Common Reagents and Conditions
Oxidation: : Use of hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Hydrogen gas with palladium on carbon catalyst.
Substitution: : Nucleophiles such as amines or thiols in polar solvents.
Major Products
Sulfoxides/Sulfones: : From oxidation.
Thiols/Sulfides: : From reduction.
Substituted Aromatics: : From nucleophilic substitution.
Scientific Research Applications: In scientific research, 3-butyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is explored for its:
Biological Activity: : Potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Chemical Probes: : Used in studies to understand molecular mechanisms and pathways.
Material Science: : Development of advanced materials due to its unique electronic and structural properties.
Mechanism of Action: The compound's mechanism of action may involve:
Molecular Targets: : Binding to specific enzymes or receptors, modulating their activity.
Pathways: : Altering signaling pathways, leading to desired biological effects.
Comparison with Similar Compounds: Compared to other quinazolinone derivatives:
Structural Uniqueness: : Combination of oxadiazole, quinazolinone, and thioether moieties.
Biological Activity: : Exhibits distinct activity profiles compared to other similar compounds such as 2-mercapto-3-phenylquinazolin-4(3H)-one.
List of Similar Compounds
2-mercapto-3-phenylquinazolin-4(3H)-one
3-butyl-2-mercaptoquinazolin-4(3H)-one
2-((4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylthioquinazolin-4(3H)-one
This should cover the essential details you’re after. Anything specific you want to dive deeper into?
Properties
IUPAC Name |
3-butyl-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c1-3-4-13-26-21(27)17-7-5-6-8-18(17)23-22(26)30-14-19-24-20(25-28-19)15-9-11-16(29-2)12-10-15/h5-12H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIIJENJXHZZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
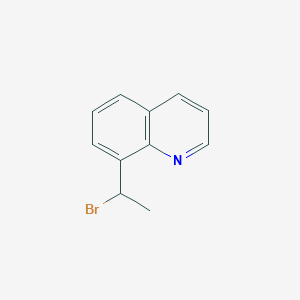
![ethyl 5-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2711104.png)
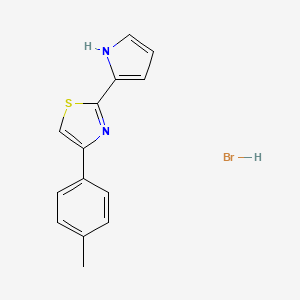
![N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine](/img/structure/B2711107.png)
![N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2711108.png)
![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2711113.png)
![N-(4-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2711115.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2711117.png)
![5-chloro-6-hydroxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2711118.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2711119.png)
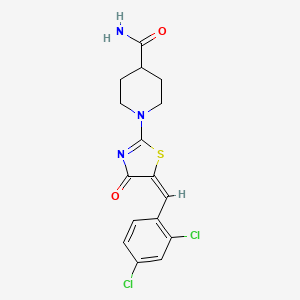
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2711121.png)
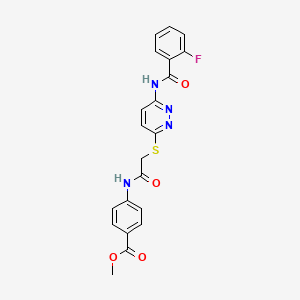
![3-(4-methylphenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione](/img/structure/B2711124.png)
